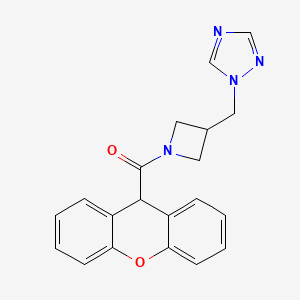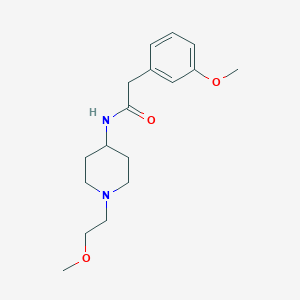
(3R)-3-(Difluoromethoxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3R)-3-(Difluoromethoxy)piperidine is a fluorinated piperidine derivative. Piperidines are a class of compounds that are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The presence of fluorine atoms often enhances the biological activity and metabolic stability of pharmaceuticals .
Synthesis Analysis
The synthesis of fluorinated piperidines can be complex due to the challenges associated with introducing fluorine atoms into organic molecules. However, efficient methods have been developed for synthesizing such compounds. For instance, 3-alkoxy-4,4-difluoropiperidines, which are closely related to (3R)-3-(Difluoromethoxy)piperidine, have been synthesized by deoxofluorination of 3-alkoxy-4-piperidinones using morpholino-sulfur trifluoride . Additionally, stereoselective synthesis methods have been reported for creating enantioenriched 3-substituted 2-(trifluoromethyl)piperidines, which involve ring expansion of prolinols . Although these methods do not directly describe the synthesis of (3R)-3-(Difluoromethoxy)piperidine, they provide insight into the types of reactions and strategies that might be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be characterized using various spectroscopic techniques. For example, dispiro[3H-indole-3,2′-pyrrolidine-3′,3″-piperidines] have been characterized by IR, NMR, and X-ray diffraction, providing detailed information about their stereochemistry and molecular geometry . These techniques could similarly be applied to analyze the molecular structure of (3R)-3-(Difluoromethoxy)piperidine.
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. The reactivity of such compounds can be influenced by the presence of functional groups and substituents. For instance, the combination of 1-benzenesulfinyl piperidine with trifluoromethanesulfonic anhydride has been used to activate thioglycosides, demonstrating the potential of piperidine derivatives in glycosylation reactions . This suggests that (3R)-3-(Difluoromethoxy)piperidine could also be involved in similar chemical transformations, depending on its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated piperidines are influenced by the presence of fluorine atoms. Fluorine's high electronegativity can affect the acidity, basicity, and lipophilicity of the molecule. For example, the synthesis of 3-alkoxy-4,4-difluoropiperidines showcases the introduction of fluorine atoms to modify the properties of the piperidine ring for potential applications in agrochemical or pharmaceutical chemistry . The specific properties of (3R)-3-(Difluoromethoxy)piperidine would need to be determined experimentally, but they are likely to be consistent with the behavior of other fluorinated piperidines.
Applications De Recherche Scientifique
Synthesis of Fluorinated N-Heterocycles :
- A study demonstrated a method to synthesize 3-fluoro- and trifluoromethylthio-piperidines, important for discovery chemistry. This method allows for the creation of analogs with rich functionality, enabling chemoselective derivatization with high diastereocontrol (García-Vázquez et al., 2021).
Efficient Synthesis for Agrochemical/Pharmaceutical Use :
- Research on the efficient synthesis of 3-alkoxy-4,4-difluoropiperidines, which are key building blocks in agrochemical and pharmaceutical chemistry, was conducted. This study focused on the synthesis of these compounds by deoxofluorination of 3-alkoxy-4-piperidinones (Surmont et al., 2009).
Applications in Antidepressant Medications :
- A study explored the synthesis and ligand binding of tropane ring analogues of paroxetine, a selective serotonin reuptake inhibitor (SSRI) used as an antidepressant. This research aimed to understand the structural differences and pharmacological implications of these analogues (Keverline-Frantz et al., 1998).
Gold Catalysis in Synthesis :
- A report detailed the synthesis of 3-fluoro-2-methylene-pyrrolidine and -piperidine using gold catalysis. This process involves hydroamination reactions and electrophilic trapping, highlighting the versatility of gold catalysis in organic synthesis (Simonneau et al., 2011).
Electrochemical Degradation Studies :
- Research was conducted on the electrochemical degradation of enrofloxacin, an antibiotic, using a lead dioxide anode. This study provides insights into the degradation kinetics, mechanism, and toxicity evaluation, which is crucial for understanding the environmental impact of pharmaceutical compounds (Wang et al., 2017).
Divergent Asymmetric Synthesis :
- A study described the divergent synthesis of various 3,5-dioxygenated piperidines, which possess significant pharmacological properties. This research explored chemoenzymatic methods for achieving high diastereoselectivity in synthesis (Olofsson et al., 2006).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3R)-3-(difluoromethoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-2-1-3-9-4-5/h5-6,9H,1-4H2/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLBTFBEDGNWFK-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methylbenzenecarboxamide](/img/structure/B2547918.png)

![6-Tert-butyl-2-[1-[2-(2-methoxy-4-methylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2547922.png)

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)

![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)



![Diethyl 5-[(4-methoxybenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2547937.png)

